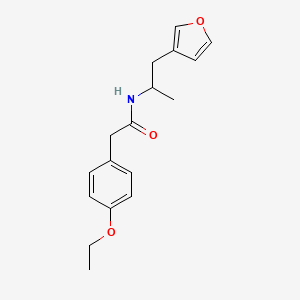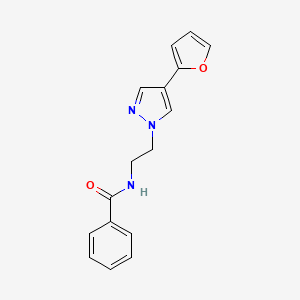![molecular formula C18H18Cl2N6O2 B2461185 1-(3,4-dichlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898409-79-5](/img/structure/B2461185.png)
1-(3,4-dichlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3,4-dichlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione” is a complex and versatile material. It has a molecular formula of C18H18Cl2N6O2 and an average mass of 421.280 Da .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of 8-aminotheophylline with hydroxylamine-O-sulfonic acid, which is then heated with hydrochloric acid to yield a product . This product is then treated with alkylamines to yield the final compound .Molecular Structure Analysis
The molecular structure of this compound has been confirmed through various spectroscopic techniques such as 1H-NMR and IR . The IR of the compound showed a band due to an amide carbonyl at 1654 cm-1 .Chemical Reactions Analysis
The compound undergoes several chemical reactions during its synthesis. For instance, the reaction of 8-aminotheophylline with hydroxylamine-O-sulfonic acid followed by heating with hydrochloric acid leads to the formation of an intermediate product . This product is then treated with alkylamines to yield the final compound .Physical And Chemical Properties Analysis
The compound has a molecular formula of C18H18Cl2N6O2 and an average mass of 421.280 Da . Other physical and chemical properties are not available from the current information.Applications De Recherche Scientifique
Anticancer Activity
This compound and its derivatives have shown promising results in the field of cancer research. They have been tested for antiproliferative activities against various human cancer cell lines . The compounds exhibited either reasonable, moderate or weak anticancer activity against HCT-116 cell line . Some of them were also potent against MCF-7 and HeLa human cancer cell lines .
Iron Chelation
Derivatives of this compound have been designed and synthesized as iron chelators . The avidity of cancer cells for iron highlights the potential for iron chelators to be used in cancer therapy . These agents are being repurposed to treat cancers .
Synthesis of New Heterocyclic Systems
The compound has been used in the synthesis of new heterocyclic systems . An atom-economical, one-pot, three-step cascade process engaging five reactive centers has been performed for the synthesis of alicyclic derivatives .
High Energy Materials
In another field, the compound has been used as a building block towards the creation of low sensitivity high energy materials .
Mécanisme D'action
Propriétés
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N6O2/c1-9-10(2)26-14-15(23(3)18(28)24(4)16(14)27)21-17(26)25(22-9)8-11-5-6-12(19)13(20)7-11/h5-7,10H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTYEGHMBBHUBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CC4=CC(=C(C=C4)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16610390 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

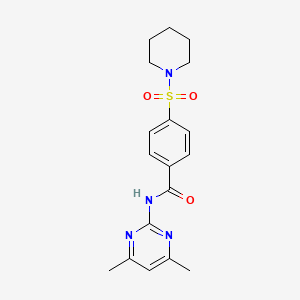
![N-[4-(Aminomethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2461107.png)
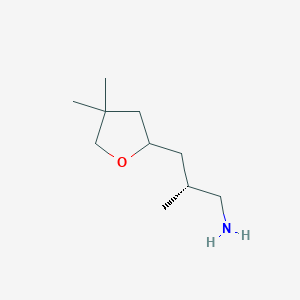

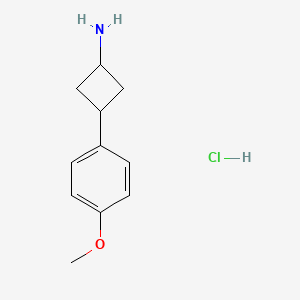

![Ethyl 2-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B2461115.png)

![3-(3-hydroxy-4-methoxyphenyl)-6-phenyl-5-thioxotetrahydroimidazo[1,5-c]thiazol-7(3H)-one](/img/structure/B2461118.png)
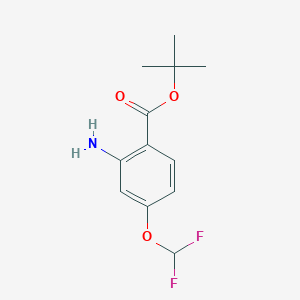
![5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2461120.png)
![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2461121.png)
